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Compound of Interest

Compound Name: 20(R)-Notoginsenoside R2

Cat. No.: B149817

For Researchers, Scientists, and Drug Development Professionals

Notoginsenosides, the primary active saponins isolated from the traditional Chinese medicine
Panax notoginseng, have garnered significant attention for their diverse and potent
pharmacological activities. This guide provides a comparative review of the biological effects of
key notoginsenosides, supported by quantitative data from experimental studies. The
information is intended to serve as a valuable resource for researchers and professionals in
drug discovery and development.

Data Presentation: Comparative Pharmacological
Activities

The following tables summarize the quantitative data on the pharmacological activities of
various notoginsenosides, providing a basis for comparison of their potency and efficacy.

Table 1: Anti-proliferative Activity of Notoginsenosides against Cancer Cell Lines
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Notoginsenosi

d Cell Line Cancer Type IC50 (uM) Citation(s)
e
Notoginsenoside
SH-SY5Y Neuroblastoma 45 [1]
Ftl
Notoginsenoside Colon
MC38 _ 32.87 [1]
Ftl adenocarcinoma
Notoginsenoside ]
CT26 Colon carcinoma  30.75 [1]
Ftl
Notoginsenoside Colorectal
HT29 _ 27.59 [1]
Ftl adenocarcinoma
Notoginsenoside
R1 MCF-7 Breast cancer 148.9 (mmol/L) [2]
20(S/R)-
Notoginsenoside  H22 Hepatoma 65.91 (ug/mL) [3]
R2
Notoginsenoside
R1 H22 Hepatoma 121.50 (ug/mL) [3]
Table 2: Effects of Notoginsenosides on Platelet Aggregation
Notoginsenosi . . EC50/IC50 L
Activity Agonist Citation(s)
de (M)
Notoginsenoside )
il Pro-aggregation ADP 56.42 (EC50) [4]
Notoginsenoside ] ) )
. Anti-aggregation Thrombin 204.38 (IC50) [5]
c
Notoginsenoside ) )
E Anti-aggregation ~ Collagen 379.93 (IC50) [5]
c
Notoginsenoside ] )
Anti-aggregation ADP 295.89 (IC50) [5]
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Key Pharmacological Activities and Signaling

Pathways
Notoginsenoside R1 (NGR1)

Notoginsenoside R1 is one of the most abundant and extensively studied notoginsenosides. It
exhibits a wide range of pharmacological effects, including neuroprotective, anti-inflammatory,
and cardioprotective activities.

Signaling Pathways Modulated by Notoginsenoside R1:

o PI3K/Akt Pathway: NGR1 has been shown to activate the PI3K/Akt signaling pathway, which
is crucial for cell survival and proliferation. This activation contributes to its neuroprotective
and cardioprotective effects[6][7].

o Wnt/B-catenin Pathway: NGR1 can activate the Wnt/[3-catenin signaling pathway, promoting
the proliferation and differentiation of cells such as intestinal stem cells and human
periodontal ligament stem cells[8][9].

o NF-kB Pathway: NGR1 exerts its anti-inflammatory effects by inhibiting the activation of the
NF-kB signaling pathway, a key regulator of inflammation[10][11].
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Signaling pathways modulated by Notoginsenoside R1.

Notoginsenoside Ftl

Notoginsenoside Ft1 demonstrates a distinct pharmacological profile, with notable effects on
cancer cells, platelet aggregation, and metabolic regulation.

Signaling Pathways Modulated by Notoginsenoside Ft1:

* PI3K/Akt/mTOR Pathway: In contrast to NGR1, Notoginsenoside Ftl has been shown to
inhibit the PISK/Akt/mTOR pathway in hepatocellular carcinoma cells, leading to apoptosis
and lysosomal cell death[12][13].

« MAPK Pathway: Ft1 can activate the p38 MAPK and ERK1/2 signaling pathways, which are
involved in its anti-proliferative effects on neuroblastoma cells[1].
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o TGR5/FXR Pathway: Notoginsenoside Ftl acts as a TGR5 agonist and an FXR antagonist,
suggesting its potential in the treatment of obesity and insulin resistance[1].
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Signaling pathways modulated by Notoginsenoside Ftl.

Notoginsenoside R2

Notoginsenoside R2 has demonstrated neuroprotective and renoprotective effects. It has been
shown to alleviate neuronal apoptosis and inflammation in models of Alzheimer's disease and
reduce lipid accumulation and mitochondrial dysfunction in diabetic nephropathy[8][14].

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this

review.

Western Blot Analysis for PI3BK/Akt Pathway Activation

This protocol is used to determine the phosphorylation status of key proteins in the PI3K/Akt
signaling pathway in response to notoginsenoside treatment.
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Cell Culture and Treatment: Culture relevant cell lines (e.g., H9c2 cardiomyocytes, PC12
cells) to 70-80% confluency. Treat cells with various concentrations of the notoginsenoside of
interest for a specified duration.

Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a
radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase
inhibitors.

Protein Quantification: Determine the protein concentration of the cell lysates using a
bicinchoninic acid (BCA) protein assay.

SDS-PAGE: Separate equal amounts of protein (20-30 pg) on a sodium dodecy! sulfate-
polyacrylamide gel electrophoresis (SDS-PAGE) gel.

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride
(PVDF) membrane.

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-
buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for
phosphorylated and total forms of PI3K, Akt, and other downstream targets overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a
horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room
temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
detection system.

Analysis: Quantify the band intensities using densitometry software and normalize the levels
of phosphorylated proteins to their total protein levels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. Notoginsenoside R1 attenuates breast cancer progression by targeting CCND2 and YBX3
- PMC [pmc.ncbi.nlm.nih.gov]

3. Enhancing the inhibition of cell proliferation and induction of apoptosis in H22 hepatoma
cells through biotransformation of notoginsenoside R1 by Lactiplantibacillus plantarum S165
into 20(S/R)-notoginsenoside R2 - PMC [pmc.ncbi.nim.nih.gov]

4. indigobiosciences.com [indigobiosciences.com]
5. benchchem.com [benchchem.com]

6. Protective Effects of Notoginsenoside R1 via Regulation of the PI3K-Akt-mTOR/JNK
Pathway in Neonatal Cerebral Hypoxic—Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

7. Pretreatment with Notoginsenoside R1 enhances the efficacy of neonatal rat
mesenchymal stem cell transplantation in model of myocardial infarction through regulating
PI3K/Akt/FoxO1 signaling pathways - PMC [pmc.ncbi.nim.nih.gov]

8. Notoginsenoside R1 promotes Lgr5+ stem cell and epithelium renovation in colitis mice
via activating Wnt/p-Catenin signaling - PubMed [pubmed.ncbi.nim.nih.gov]

9. Notoginsenoside R1 Promotes Proliferation and Osteogenic Differentiation of hPDLSCs
via Wnt/p-Catenin Signaling Pathway - PMC [pmc.ncbi.nim.nih.gov]

10. researchgate.net [researchgate.net]

11. Notoginsenoside R1 Suppresses Inflammatory Signaling and Rescues Renal Ischemia-
Reperfusion Injury in Experimental Rats - PMC [pmc.ncbi.nlm.nih.gov]

12. Notoginsenoside Ftl induces lysosomal cell death and apoptosis by inhibiting the
PIBK/AKT/mTOR pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nim.nih.gov]

13. DSpace at KIST: Notoginsenoside Ftl induces lysosomal cell death and apoptosis by
inhibiting the PI3K/AKT/mTOR pathway in hepatocellular carcinoma [pubs.kist.re.kr]

14. Monitor NF-kB activation with dual luciferase reporter assay on SpectraMax iD5
[moleculardevices.com]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b149817?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/Notoginsenoside-Ft1.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7929486/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7929486/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10565556/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10565556/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10565556/
https://indigobiosciences.com/wp-content/uploads/2022/07/TM09001-NF-kB-96-v7.4ib.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_TGR5_Signaling_Pathways_Activated_by_WB403.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5996020/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5996020/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11558819/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11558819/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11558819/
https://pubmed.ncbi.nlm.nih.gov/38491161/
https://pubmed.ncbi.nlm.nih.gov/38491161/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9793739/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9793739/
https://www.researchgate.net/publication/337399559_Notoginsenoside_R1_A_systematic_review_of_its_pharmacological_properties
https://pmc.ncbi.nlm.nih.gov/articles/PMC7111146/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7111146/
https://pubmed.ncbi.nlm.nih.gov/40451034/
https://pubmed.ncbi.nlm.nih.gov/40451034/
https://pubs.kist.re.kr/handle/201004/152573
https://pubs.kist.re.kr/handle/201004/152573
https://www.moleculardevices.com/en/assets/app-note/br/monitor-nf-kb-activation-with-a-sensitive-dual-luciferase-reporter-assay-on-spectramax-id5
https://www.moleculardevices.com/en/assets/app-note/br/monitor-nf-kb-activation-with-a-sensitive-dual-luciferase-reporter-assay-on-spectramax-id5
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b149817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

 To cite this document: BenchChem. [A Comparative Review of the Pharmacological Activities
of Notoginsenosides]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b149817#a-comparative-review-of-the-
pharmacological-activities-of-notoginsenosides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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